molecular formula C9H6O3S B173138 5-Hydroxybenzo[b]thiophene-3-carboxylic acid CAS No. 16304-39-5

5-Hydroxybenzo[b]thiophene-3-carboxylic acid

Cat. No. B173138
M. Wt: 194.21 g/mol
InChI Key: ZAZIPEFQVRYIGU-UHFFFAOYSA-N
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Patent
US06320060B1

Procedure details

5-Benzenesulfonyloxybenzo[b]thiophene-3-carboxylic acid (6) (100 mg, 0.3 mmol) prepared in Examples above was dissolved in 1 N sodium hydroxide (1.2 ml) and heated at 40° C. for 8 hours with stirring. To the reaction solution was added 1 N hydrochloric acid (1.2 ml), and the deposited crystals were filtered, washed with water and dried to provide 58 mg of the title compound (11). Yield: 96.6% mp 262-263° C.
Name
5-Benzenesulfonyloxybenzo[b]thiophene-3-carboxylic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
solvent
Reaction Step Three
Yield
96.6%

Identifiers

REACTION_CXSMILES
C1(S([O:10][C:11]2[CH:22]=[CH:21][C:14]3[S:15][CH:16]=[C:17]([C:18]([OH:20])=[O:19])[C:13]=3[CH:12]=2)(=O)=O)C=CC=CC=1.Cl>[OH-].[Na+]>[OH:10][C:11]1[CH:22]=[CH:21][C:14]2[S:15][CH:16]=[C:17]([C:18]([OH:20])=[O:19])[C:13]=2[CH:12]=1 |f:2.3|

Inputs

Step One
Name
5-Benzenesulfonyloxybenzo[b]thiophene-3-carboxylic acid
Quantity
100 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)OC1=CC2=C(SC=C2C(=O)O)C=C1
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.2 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the deposited crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=C(SC=C2C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: PERCENTYIELD 96.6%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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